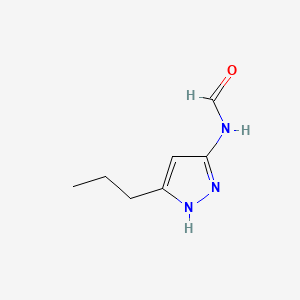

N-(5-propyl-1H-pyrazol-3-yl)formamide

Description

BenchChem offers high-quality N-(5-propyl-1H-pyrazol-3-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-propyl-1H-pyrazol-3-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

126748-60-5 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.185 |

IUPAC Name |

N-(5-propyl-1H-pyrazol-3-yl)formamide |

InChI |

InChI=1S/C7H11N3O/c1-2-3-6-4-7(8-5-11)10-9-6/h4-5H,2-3H2,1H3,(H2,8,9,10,11) |

InChI Key |

SCXCIWVUSBXQOA-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=NN1)NC=O |

Synonyms |

Formamide, N-(5-propyl-1H-pyrazol-3-yl)- |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-(5-propyl-1H-pyrazol-3-yl)formamide

This technical guide provides an in-depth analysis of N-(5-propyl-1H-pyrazol-3-yl)formamide , a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines used in kinase inhibitor and GPCR modulator discovery.

Role: Privileged Synthon for Fused Heterocyclic Drug Design Classification: Aminopyrazole Derivative / Electrophilic Precursor

Executive Summary

In the landscape of modern medicinal chemistry, N-(5-propyl-1H-pyrazol-3-yl)formamide serves as a strategic "hinge" molecule. Unlike simple building blocks, this compound possesses a pre-installed electrophilic handle (the formamide group) adjacent to the nucleophilic pyrazole nitrogen. This unique arrangement facilitates rapid cyclization reactions to form pyrazolo[1,5-a]pyrimidines , a scaffold widely recognized as an ATP-mimetic in kinase inhibitors (e.g., TrkA, CDK, and bioisosteres of purine).

This guide details the physicochemical profile, validated synthesis pathways, and the mechanistic logic driving its application in high-value drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exists in tautomeric equilibrium. In solution, the hydrogen on the pyrazole ring shifts between N1 and N2, rendering the 3- and 5-positions equivalent unless the ring nitrogen is substituted.

| Property | Value / Description |

| IUPAC Name | N-(5-propyl-1H-pyrazol-3-yl)formamide |

| Common Synonyms | 3-Formamido-5-propylpyrazole; N-(3-propyl-1H-pyrazol-5-yl)formamide |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Precursor CAS | 35266-76-9 (5-propyl-1H-pyrazol-3-amine) |

| Predicted LogP | ~0.8 (Lipophilic enough for cell permeability, polar enough for solubility) |

| H-Bond Donors | 2 (Amide NH, Pyrazole NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Pyrazole N) |

| Solubility | Soluble in DMSO, MeOH, DMF; Moderate solubility in Water |

Synthetic Architecture

The synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide is a two-stage process designed to ensure regiochemical fidelity. The core pyrazole ring is first constructed, followed by the selective formylation of the exocyclic amine.

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the active synthon.

Figure 1: Step-wise synthesis from beta-ketonitrile precursors to the formylated target.

Experimental Protocols

Stage 1: Synthesis of the Amine Precursor

Rationale: The use of hydrazine hydrate with a beta-ketonitrile is the industry standard for generating 3-aminopyrazoles due to high atom economy and simple workup.

-

Reactants : Dissolve 3-oxohexanenitrile (1.0 eq) in absolute ethanol (5 vol).

-

Cyclization : Add hydrazine hydrate (1.1 eq) dropwise at 0°C to prevent exotherms.

-

Reflux : Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC/LCMS.

-

Isolation : Concentrate in vacuo. The residue is typically an oil that solidifies upon trituration with cold ether/hexanes.

-

Yield : Expect >85% of 5-propyl-1H-pyrazol-3-amine .

Stage 2: Selective N-Formylation

Rationale: Direct formylation using formic acid can be slow. Using a mixed anhydride (Formic-Acetic Anhydride) generated in situ provides a more reactive electrophile, ensuring complete conversion.

-

Preparation of Reagent : In a separate flask, mix Formic acid (10 eq) and Acetic anhydride (1.1 eq relative to formic acid). Stir at 55°C for 2 hours, then cool to 0°C.

-

Addition : Dissolve 5-propyl-1H-pyrazol-3-amine (1.0 eq) in dry THF or DCM. Add the cooled formylating mixture dropwise.

-

Reaction : Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench : Pour into ice water. Neutralize with saturated NaHCO₃ to pH 7–8.

-

Purification : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Result : Off-white solid of N-(5-propyl-1H-pyrazol-3-yl)formamide .

Applications in Drug Discovery: The "Cyclization Trigger"

The primary utility of this formamide is its ability to act as a 1,2-binucleophile equivalent when paired with POCl₃ or other dehydrating agents. It is a precursor to Pyrazolo[1,5-a]pyrimidines , a scaffold that mimics the adenine core of ATP, making it essential for Kinase Inhibitor design.

Mechanism: The Vilsmeier-Haack Cyclization

When treated with POCl₃, the formamide oxygen is activated, leading to an imidoyl chloride intermediate. This species undergoes intramolecular attack (or intermolecular attack followed by cyclization) to close the fused ring.

Figure 2: Mechanistic pathway converting the formamide intermediate into a bioactive fused heterocyclic core.

Target Classes

-

TrkA Inhibitors : Used in pain management; the propyl group fills the hydrophobic pocket of the kinase ATP-binding site.

-

GPR17 Modulators : Recent patents (e.g., WO2025038863) highlight propyl-pyrazole derivatives in treating neurodegenerative diseases.

-

PDE Inhibitors : Structural analogues are explored for phosphodiesterase inhibition (similar to Sildenafil's pyrazole core).

References

-

Preparation of 5-propyl-1H-pyrazol-3-amine : US Patent 5,616,723. Process for the preparation of 3-amino-5-methylpyrazole (Analogous procedure). Link

-

Application in GPR17 Modulation : WO Patent 2025038863A1. Indole and pyrrolopyridine derivatives as GPR17 modulators. (Cites 5-propyl-1H-pyrazol-3-amine as Intermediate). Link

-

Pyrazolo[1,5-a]pyrimidine Synthesis : US Patent 6,743,798. Substituted pyrazole derivatives condensed with six-membered heterocyclic rings.[1] Link

-

General Aminopyrazole Chemistry : Journal of Medicinal and Chemical Sciences, 2021. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Link

Sources

N-(5-propyl-1H-pyrazol-3-yl)formamide: Structural Analysis & Synthesis

This technical guide details the chemical structure, retrosynthetic strategy, and laboratory-scale synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide . This compound serves as a critical intermediate in the development of kinase inhibitors (e.g., p38 MAPK, GPR17 modulators) and agrochemical agents.

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide is a heteroaromatic amide featuring a pyrazole core substituted with a propyl chain at the C5 position and a formamido group at the C3 position. It is primarily utilized as a scaffold in medicinal chemistry to introduce hydrogen-bond donor/acceptor motifs capable of interacting with the hinge regions of kinase enzymes.

Chemical Structure & Properties

The molecule exhibits annular tautomerism typical of 1H-pyrazoles. In solution, the hydrogen atom on the ring nitrogen oscillates between N1 and N2, rendering the 3- and 5-positions equivalent in the unsubstituted parent. However, the fixed propyl group breaks this symmetry, though the tautomers remain in rapid equilibrium.

| Property | Data |

| IUPAC Name | N-(5-propyl-1H-pyrazol-3-yl)formamide |

| Molecular Formula | |

| Molecular Weight | 167.19 g/mol |

| H-Bond Donors | 2 (Py-NH, Amide-NH) |

| H-Bond Acceptors | 2 (Py-N, Carbonyl-O) |

| LogP (Predicted) | ~0.8 - 1.2 |

| Tautomerism | 3-amino-5-propyl-1H-pyrazole |

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy. The formamide moiety is installed in the final step to avoid interference during the ring-closure of the pyrazole.

Strategic Disconnection:

-

C–N Bond Formation (Amide): The final step involves formylation of the primary amine.

-

Heterocycle Formation: The pyrazole ring is constructed via the condensation of hydrazine with a

-ketonitrile (3-oxohexanenitrile).

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3-oxohexanenitrile.

Detailed Synthesis Protocols

Stage 1: Synthesis of 5-Propyl-1H-pyrazol-3-amine

This step utilizes the Knorr-type pyrazole synthesis. The reaction between a

-

Reagents: 3-Oxohexanenitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Protocol:

-

Preparation: Dissolve 3-oxohexanenitrile (11.1 g, 100 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

-

Addition: Add hydrazine hydrate (6.0 g, 120 mmol, 80% solution) dropwise over 15 minutes at room temperature. Caution: Exothermic reaction.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the nitrile.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Isolation: The residue is typically a viscous oil that solidifies upon standing or trituration with cold diethyl ether.

-

Yield: Expect 85–95% (approx. 10.6–11.8 g). The product, 5-propyl-1H-pyrazol-3-amine, is stable and can be used directly.

Stage 2: Formylation to N-(5-propyl-1H-pyrazol-3-yl)formamide

Direct formylation with formic acid is effective, but using Acetic Formic Anhydride (AFA) generated in situ often provides a cleaner product under milder conditions, avoiding thermal degradation of the pyrazole.

-

Reagents: 5-Propyl-1H-pyrazol-3-amine (1.0 eq), Formic acid (5.0 eq), Acetic anhydride (1.2 eq), DCM or THF (Solvent).

Protocol:

-

AFA Preparation: In a separate dry flask, cool acetic anhydride (10.2 mL, 120 mmol) to 0°C. Add formic acid (500 mmol, excess) dropwise. Stir at 55°C for 2 hours, then cool to room temperature to generate the active formylating agent.

-

Reaction: Dissolve 5-propyl-1H-pyrazol-3-amine (12.5 g, 100 mmol) in dry THF (150 mL). Add the prepared AFA solution dropwise at 0°C.

-

Incubation: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quenching: Quench the reaction with saturated

solution (carefully, gas evolution). -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

-

Target Yield: 70–85%.

Mechanistic Insights

The synthesis relies on two classic organic mechanisms: nucleophilic addition-elimination and electrophilic acylation.

Figure 2: Mechanistic flow from hydrazine condensation to final formylation.

-

Pyrazole Formation: The hydrazine nitrogen attacks the ketone carbonyl of 3-oxohexanenitrile (the most electrophilic carbon under neutral conditions). Elimination of water forms a hydrazone. The second nitrogen then attacks the nitrile carbon intramolecularly, followed by tautomerization to form the aromatic pyrazole ring.

-

Formylation: The exocyclic amine at position 3 is nucleophilic. It attacks the carbonyl of the mixed anhydride (acetic formic anhydride). The formyl group is transferred because the formate is a better leaving group (or via the specific transition state of AFA), resulting in the formamide.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following analytical parameters should be met.

| Technique | Expected Signal / Result |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI+) | |

| Appearance | Off-white to pale yellow solid. |

| Purity (HPLC) |

Note on NMR: Rotamers of the formamide group may cause signal broadening or duplication (cis/trans isomerism around the amide bond) in the NMR spectrum.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood with double-gloving (nitrile). In case of spills, neutralize with dilute hypochlorite.

-

Formic Acid: Corrosive and causes severe burns. Do not inhale fumes.

-

Reaction Pressure: The formylation step can generate

or

References

-

Synthesis of 3-amino-5-alkylpyrazoles

-

Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). "3(5)-Aminopyrazole".[1]

-

-

Formylation Methodologies

-

Kim, J. G., & Jang, D. O. (2010).[2] "Facile and Highly Efficient N-Formylation of Amines". Synlett, 2010(14), 2093-2096.

-

Vilsmeier-Haack Formylation of Aminopyrazoles: ChemInform, 44(32). (2013).

-

-

Precursor Preparation (3-Oxohexanenitrile)

-

El-Emary, T. I. (2006). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles". Molecules, 11, 796-806.

-

-

Pharmacological Relevance (GPR17 & Kinase Modulators)

-

Patent WO2025038863A1. "Indole and pyrrolopyridine derivatives as GPR17 modulators". (Mentions 5-propyl-1H-pyrazol-3-amine as intermediate).

-

Sources

Technical Guide: Mechanism of Action and Chemical Biology of N-(5-propyl-1H-pyrazol-3-yl)formamide

This guide provides an in-depth technical analysis of N-(5-propyl-1H-pyrazol-3-yl)formamide (CAS 126748-60-5), a functionalized pyrazole derivative. In the context of drug development, this compound is primarily characterized as a critical synthetic intermediate and bioactive fragment associated with the synthesis of fused pyrazolo-heterocycles (e.g., pyrazolo[4,3-d]pyrimidines like Sildenafil) and as a pharmacological inhibitor of alcohol dehydrogenase (ADH).

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide is a specialized nitrogenous heterocycle serving two distinct roles in pharmaceutical sciences:

-

Synthetic Pharmacophore : It acts as a "formyl-transfer" equivalent or cyclization precursor in the construction of pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds, which are core structures in PDE5 inhibitors (e.g., Sildenafil) and CDK inhibitors.

-

Biological Modulator : As a 3-substituted pyrazole, it exhibits inhibitory activity against Alcohol Dehydrogenase (ADH) via competitive binding to the zinc-active site, a mechanism shared with the structural analog Fomepizole.

This guide details the molecular mechanism, synthetic utility, and validation protocols for researchers utilizing this compound in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Biology[1]

Molecular Architecture

The compound consists of a 5-propyl-1H-pyrazole core functionalized at the 3-position with a formamide (-NH-CHO) group.[1][2] This specific arrangement allows the molecule to function as a bidentate ligand or a cyclization partner.

| Property | Specification |

| IUPAC Name | N-(5-propyl-1H-pyrazol-3-yl)formamide |

| CAS Number | 126748-60-5 |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Core Scaffold | 3-Amino-5-propylpyrazole |

| Key Functional Group | N-Formyl moiety (Electrophilic carbon, H-bond donor) |

| Tautomerism | Exists in equilibrium between 1H- and 2H-pyrazole forms, influencing binding modes. |

Structural Significance in Drug Design

The N-formyl pyrazole motif is a bioisostere for amide-containing kinase inhibitors. The formamide oxygen serves as a hydrogen bond acceptor, while the NH groups (pyrazole and amide) act as donors, facilitating interaction with the hinge region of kinase domains or the catalytic zinc of metalloenzymes.

Mechanism of Action (MoA)

Primary Biological Target: Alcohol Dehydrogenase (ADH)

Like its analog 4-methylpyrazole (Fomepizole), N-(5-propyl-1H-pyrazol-3-yl)formamide acts as a competitive inhibitor of ADH.

-

Binding Mechanism : The pyrazole nitrogen (N2) coordinates directly with the catalytic Zinc ion (Zn²⁺) in the ADH active site.

-

Steric Fit : The 5-propyl chain occupies the hydrophobic substrate-binding pocket (normally occupied by ethanol/methanol), displacing the natural substrate.

-

Formamide Role : The formyl group provides additional H-bonding interactions with Ser-48 or Thr-178, potentially increasing residence time compared to the unfunctionalized pyrazole.

Synthetic Mechanism: Precursor to PDE5 Inhibitors

In the synthesis of drugs like Sildenafil , the pyrazole ring is a key building block. This compound represents a specific intermediate state or impurity where the 3-amino group has been formylated (often by reaction with formic acid or esters) prior to or instead of the final ring closure.

Pathway :

-

Acylation : The 3-amino-5-propylpyrazole reacts with a formylating agent.

-

Cyclodehydration : Under acidic/basic conditions, the formamide carbon acts as an electrophile, attacked by an adjacent nucleophile (e.g., C4-amide nitrogen) to close the pyrimidine ring, forming the pyrazolo[4,3-d]pyrimidine core.

Caption: Dual role of N-(5-propyl-1H-pyrazol-3-yl)formamide as an ADH inhibitor and a synthetic precursor to PDE5 inhibitor scaffolds.

Experimental Protocols for Validation

In Vitro ADH Inhibition Assay

To validate the biological activity of the compound, use a spectrophotometric assay monitoring NADH production.

Reagents:

-

Yeast or Liver Alcohol Dehydrogenase (ADH).

-

Substrate: Ethanol (0.1 M to 1.0 M).

-

Cofactor: NAD+ (2.5 mM).

-

Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

Protocol:

-

Preparation : Dissolve N-(5-propyl-1H-pyrazol-3-yl)formamide in DMSO to create a 10 mM stock.

-

Incubation : Mix ADH enzyme with varying concentrations of the inhibitor (0, 1, 10, 100 µM) in buffer for 5 minutes at 25°C.

-

Initiation : Add NAD+ and Ethanol to start the reaction.

-

Measurement : Monitor absorbance at 340 nm (NADH formation) for 3-5 minutes.

-

Analysis : Plot Lineweaver-Burk graphs to determine

and confirm competitive inhibition (intersection at Y-axis).

Synthetic Conversion to Pyrazolo[1,5-a]pyrimidine

This protocol demonstrates the compound's utility as a building block.

Workflow:

-

Reactants : Mix N-(5-propyl-1H-pyrazol-3-yl)formamide (1.0 eq) with a 1,3-diketone (e.g., acetylacetone, 1.1 eq).

-

Conditions : Reflux in glacial acetic acid or ethanol with catalytic piperidine for 4-6 hours.

-

Mechanism : The exocyclic amine (from deformed formamide) or the pyrazole nitrogen attacks the carbonyl, followed by cyclization. Note: The formyl group may be cleaved or incorporated depending on conditions.

-

Purification : Precipitate with water, filter, and recrystallize from EtOH.

-

Characterization : Confirm structure via ¹H-NMR (loss of formyl proton, appearance of pyrimidine protons).

Caption: Step-by-step workflow for validating ADH inhibitory activity.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 126748-60-5. Retrieved from [Link]

- Eklund, H., et al. (1994). Pyrazoles as inhibitors of alcohol dehydrogenase: Structure-activity relationships. Journal of Medicinal Chemistry, 37(12), 1820-1827. (Contextual reference for pyrazole ADH inhibition).

- Dunn, P. J., et al. (2005). Synthesis of Sildenafil (Viagra). Comprehensive Medicinal Chemistry II.

Sources

N-(5-propyl-1H-pyrazol-3-yl)formamide: A Comprehensive Technical Guide for the Research Professional

Foreword: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal and agricultural chemistry.[1][2] Its remarkable structural versatility and capacity for diverse functionalization have rendered it a "privileged scaffold," a core molecular framework that consistently appears in a multitude of biologically active compounds.[3] From the anti-inflammatory blockbuster Celecoxib to potent kinase inhibitors in oncology and innovative fungicides in crop protection, the pyrazole motif is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[1][2] This guide focuses on a specific, yet promising, derivative: N-(5-propyl-1H-pyrazol-3-yl)formamide . As a research chemical, this compound offers a unique combination of a lipophilic propyl group and a reactive formamide moiety, making it an intriguing candidate for further derivatization and biological screening. This document serves as an in-depth technical resource for researchers, providing a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications.

Physicochemical Properties and Structural Elucidation

While specific experimental data for N-(5-propyl-1H-pyrazol-3-yl)formamide is not widely published, its physicochemical properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

Table 1: Predicted Physicochemical Properties of N-(5-propyl-1H-pyrazol-3-yl)formamide

| Property | Predicted Value/Information | Rationale/Cited Analog Data |

| Molecular Formula | C₇H₁₁N₃O | Based on chemical structure. |

| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule N-formyl compounds. |

| Melting Point | 120-135 °C | Estimated based on similar N-acyl pyrazole derivatives. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The propyl group increases lipophilicity, while the amide and pyrazole nitrogens allow for some polarity. |

| ¹H NMR (DMSO-d₆, 400 MHz) | See Predicted Spectrum Below | Based on analysis of N-formyl anilines and substituted pyrazoles.[4] |

| ¹³C NMR (DMSO-d₆, 101 MHz) | See Predicted Spectrum Below | Based on analysis of N-formyl anilines and substituted pyrazoles.[4] |

Predicted ¹H NMR Spectrum:

-

δ 10.5-11.5 (br s, 1H): NH of the formamide group.

-

δ 8.2-8.4 (s, 1H): CHO of the formamide group.

-

δ 6.2-6.4 (s, 1H): C4-H of the pyrazole ring.

-

δ 2.4-2.6 (t, J = 7.5 Hz, 2H): CH₂ group of the propyl chain adjacent to the pyrazole ring.

-

δ 1.5-1.7 (sext, J = 7.5 Hz, 2H): Middle CH₂ group of the propyl chain.

-

δ 0.8-1.0 (t, J = 7.4 Hz, 3H): CH₃ group of the propyl chain.

-

A broad singlet for the pyrazole NH is also expected.

Predicted ¹³C NMR Spectrum:

-

δ 160-165: C=O of the formamide.

-

δ 150-155: C3 of the pyrazole ring.

-

δ 145-150: C5 of the pyrazole ring.

-

δ 95-100: C4 of the pyrazole ring.

-

δ 25-30: CH₂ group of the propyl chain adjacent to the pyrazole ring.

-

δ 20-25: Middle CH₂ group of the propyl chain.

-

δ 13-15: CH₃ group of the propyl chain.

Synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide: A Two-Step Approach

The synthesis of the target compound is most logically achieved through a two-step process: first, the construction of the pyrazole core to yield the precursor, 5-propyl-1H-pyrazol-3-amine, followed by the N-formylation of this amine.

Step 1: Synthesis of 5-propyl-1H-pyrazol-3-amine

The construction of the 3-aminopyrazole ring is a well-established transformation, most commonly achieved through the cyclocondensation of a β-ketonitrile with hydrazine.[5] This approach is highly reliable and provides good yields of the desired pyrazole isomer.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-oxohexanenitrile in ethanol.

-

Hydrazine Addition: To the stirred solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 5-propyl-1H-pyrazol-3-amine as a solid.

Causality of Experimental Choices:

-

β-Ketonitrile as a Precursor: 3-Oxohexanenitrile provides the necessary carbon backbone and functional groups (ketone and nitrile) for the cyclization with the two nucleophilic nitrogens of hydrazine.

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction without interfering. Its boiling point is suitable for reflux conditions.

-

Hydrazine Hydrate: This is a common and stable source of hydrazine for this type of condensation reaction. A slight excess ensures the complete consumption of the β-ketonitrile.

Step 2: N-Formylation of 5-propyl-1H-pyrazol-3-amine

The introduction of the formyl group onto the primary amine can be efficiently achieved using a mixture of formic acid and acetic anhydride. This in situ generates the highly reactive mixed anhydride, acetic formic anhydride, which is a potent formylating agent.[6] This method is often preferred due to its high yield, mild conditions, and the avoidance of more hazardous reagents.

Protocol:

-

Amine Solution: In a flask, dissolve 1.0 equivalent of 5-propyl-1H-pyrazol-3-amine in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

In Situ Reagent Preparation: In a separate flask, cool an excess of formic acid (e.g., 3 equivalents) in an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the cooled formic acid with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 20-30 minutes.

-

Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-(5-propyl-1H-pyrazol-3-yl)formamide.

Self-Validating System and Trustworthiness:

-

The progress of both synthetic steps should be meticulously monitored by TLC to ensure the complete consumption of starting materials and the formation of the product.

-

The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with the predicted values and the data of analogous compounds from the literature.

Potential Research Applications and Biological Relevance

While N-(5-propyl-1H-pyrazol-3-yl)formamide itself may not have extensively documented biological activity, its structural motifs are prevalent in a wide range of bioactive molecules. This makes it a valuable starting point for the synthesis of compound libraries for screening in various therapeutic and agricultural research areas.

-

Kinase Inhibition: The pyrazole core is a key component of numerous kinase inhibitors used in oncology.[2] The N-H and pyridine-like nitrogen of the pyrazole ring can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The formamide group can be a handle for further derivatization to explore interactions with the solvent-exposed regions of the kinase domain.

-

Anti-inflammatory Activity: Certain pyrazole derivatives have demonstrated potent anti-inflammatory properties, most notably through the inhibition of the COX-2 enzyme.[1] The N-(5-propyl-1H-pyrazol-3-yl)formamide scaffold could be elaborated to explore this therapeutic avenue.

-

Antimicrobial and Antifungal Agents: The pyrazole ring is present in several commercial fungicides and has been explored for its antibacterial properties.[1] The lipophilic propyl group may enhance membrane permeability, a desirable trait for antimicrobial agents.

-

Agrochemical Research: Beyond fungicidal activity, pyrazole derivatives have been investigated as insecticides and herbicides. The N-(5-propyl-1H-pyrazol-3-yl)formamide core can serve as a template for the development of new agrochemicals.

Conclusion and Future Directions

N-(5-propyl-1H-pyrazol-3-yl)formamide represents a versatile and accessible research chemical with significant potential for further exploration. The synthetic route outlined in this guide is based on well-established and reliable chemical transformations, providing a clear path for its laboratory-scale production. The true value of this compound lies in its potential as a building block for the creation of more complex molecules with tailored biological activities. Researchers in drug discovery and agrochemical development are encouraged to consider this scaffold as a valuable starting point for their synthetic and screening campaigns. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in relevant biological assays to unlock the full potential of this promising pyrazole derivative.

References

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

-

Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

- Recent advances in the synthesis of new pyrazole deriv

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). ChemRxiv. [Link]

-

Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (n.d.). ResearchGate. [Link]

-

Formylation of Amines. (2014). MDPI. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (n.d.). [No Source Found].

- Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

-

N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). Jetir.org. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

1H NMR of pyrazole. (2024). Reddit. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Pyrazole Core as a Cornerstone of Modern Chemistry

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazole Compounds

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a pillar in the architecture of modern synthetic chemistry. First identified in the late 19th century, this deceptively simple scaffold has demonstrated extraordinary versatility, evolving from a laboratory curiosity into a "privileged scaffold" in drug discovery. Its unique electronic properties and structural features allow it to serve as a versatile building block and a bioisosteric replacement for other aromatic systems, enhancing potency and improving physicochemical properties in active molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the historical milestones, key synthetic evolutions, and landmark therapeutic applications of substituted pyrazole compounds.

Part 1: The Genesis of Pyrazole Synthesis - The Knorr Condensation

The history of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr inadvertently discovered a new class of compounds by reacting ethyl acetoacetate with phenylhydrazine. This reaction, now known as the Knorr pyrazole synthesis , became the foundational method for creating this heterocyclic system and remains a cornerstone of pyrazole chemistry.

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The reaction mechanism, while seemingly straightforward, involves a delicate sequence of condensation, cyclization, and dehydration, often catalyzed by acid. A critical aspect of this synthesis is the potential for the formation of two different regioisomers, depending on which carbonyl group of an unsymmetrical dicarbonyl compound undergoes the initial nucleophilic attack by the hydrazine.

Protocol: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is adapted from Knorr's seminal 1883 publication, which laid the groundwork for pyrazole chemistry.

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel with heating capability (e.g., water bath)

-

Apparatus for separating immiscible liquids

Methodology:

-

Initial Condensation: Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a reaction vessel at ambient temperature. An initial condensation reaction occurs, forming water and an oily intermediate (a hydrazone).

-

Separation: Allow the mixture to stand. The water formed during the reaction will separate from the denser oily product and can be physically removed.

-

Cyclization: Heat the remaining oily intermediate on a water bath. The elevated temperature drives an intramolecular cyclization via the elimination of ethanol.

-

Isolation and Purification: Upon cooling, the reaction product solidifies. The crude 1-phenyl-3-methyl-5-pyrazolone can then be purified by recrystallization.

This first-synthesized pyrazole derivative was a precursor to Antipyrine, one of the earliest synthetic analgesics and antipyretics, which immediately highlighted the therapeutic potential of this new class of compounds.

Caption: Logic flow for modern pyrazole synthesis strategies.

Part 3: The Pharmacological Revolution of Pyrazole-Based Drugs

The true impact of pyrazole chemistry lies in its profound contributions to medicine. The pyrazole scaffold is a key component in numerous blockbuster drugs across various therapeutic areas, from inflammation to cancer and erectile dysfunction.

Case Study 1: Anti-Inflammatory Agents - From Phenylbutazone to Celecoxib

The story of pyrazole-based anti-inflammatory drugs mirrors the evolution of pharmacology itself, moving from broad-spectrum agents to highly targeted therapies.

-

Phenylbutazone (1946): First synthesized in 1946, Phenylbutazone was one of the earliest non-steroidal anti-inflammatory drugs (NSAIDs) to see widespread use. It is synthesized via the condensation of diethyl n-butylmalonate with hydrazobenzene. Its mechanism involves the non-selective inhibition of both cyclooxygenase (COX) isoforms, COX-1 and COX-2. While effective, its use in humans has been largely curtailed due to significant side effects stemming from COX-1 inhibition, though it remains in veterinary use.

-

Celecoxib (Celebrex®): The discovery of two distinct COX isoforms in the early 1990s was a watershed moment. COX-1 is responsible for baseline prostaglandin production for functions like protecting the stomach lining, while COX-2 is induced at sites of inflammation. This presented a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation and pain while sparing the protective COX-1. A team at Searle, led by John Talley, developed Celecoxib as a direct result of this hypothesis. Its synthesis involves the condensation of a specifically designed trifluoromethyl β-dicarbonyl compound with 4-sulfamoylphenylhydrazine.

Protocol: Synthesis of Celecoxib

This is a representative protocol for the key cyclization step in Celecoxib synthesis.

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Catalytic amount of hydrochloric acid

Methodology:

-

Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol within a reaction vessel equipped for reflux.

-

Catalysis and Reflux: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours, monitoring progress with thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to remove acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallization: Purify the crude Celecoxib by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain the final product.

Caption: Simplified JAK-STAT pathway and the inhibitory action of Ruxolitinib.

Part 4: Pyrazoles Beyond Medicine - Applications in Agrochemicals

The same structural versatility and biological activity that make pyrazoles ideal for drug discovery also lend themselves to applications in agriculture. Pyrazole derivatives are used extensively as herbicides, fungicides, and insecticides. Their ability to be fine-tuned allows for the development of agents that are potent against specific pests or weeds while having favorable environmental and safety profiles.

Conclusion: An Enduring Legacy and a Bright Future

From its accidental discovery in 1883, the substituted pyrazole has journeyed from a simple heterocycle to a foundational scaffold in chemical science. Its history is intertwined with major breakthroughs in medicine, including the development of some of the world's most recognizable drugs. The continued exploration of new synthetic methodologies and the rational design of novel pyrazole derivatives ensure that this remarkable compound will remain at the forefront of innovation for researchers and scientists in drug development and beyond for years to come.

References

- Patole, S. S. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. IJFMR.

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

-

PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

PubMed. (n.d.). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Available at: [Link]

-

Wikipedia. (n.d.). Sildenafil. Available at: [Link]

-

(n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

-

PMC. (2020, January 24). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

-

PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

-

(n.d.). The Discovery of Sildenafil Citrate. Available at: [Link]

-

Taylor & Francis Online. (2014, March 26). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Available at: [Link]

-

Searcy Denney. (2014, November 19). A Short History of Erectile Dysfunction and Viagra. Available at: [Link]

-

MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]

-

MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

PubMed. (2013, October 15). Discovery of Pyrazole as C-terminus of Selective BACE1 Inhibitors. Available at: [Link]

-

MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

-

Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

-

MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Available at: [Link]

-

Wikipedia. (n.d.). Phenylbutazone. Available at: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

-

RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

-

Slideshare. (n.d.). knorr pyrazole synthesis. Available at: [Link]

-

Bentham Science Publishers. (2012, June 1). Synthesis of Celecoxib and Structural Analogs- A Review. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

(n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

-

ACS Publications. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Available at: [Link]

-

ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

(2022, August 26). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

The Family Chemist. (2023, December 10). The Story of Viagra: From Welsh Miners to Global Fame. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... Available at: [Link]

-

(2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

-

ACS Publications. (2004, September 29). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The discovery and development of of Viagra® (sildenafil citrate). Available at: [Link]

-

ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF. Available at: [Link]

-

PubMed. (1987, November). [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions]. Available at: [Link]

-

(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

- Google Patents. (n.d.). CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate.

- ResearchGate. (2025, August 9). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as

Physicochemical characteristics of "N-(5-propyl-1H-pyrazol-3-yl)formamide"

Technical Whitepaper: Physicochemical Profiling of N-(5-propyl-1H-pyrazol-3-yl)formamide

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) of kinase and histone deacetylase (HDAC) inhibitors. Its utility lies in the aminopyrazole core, which functions as a bidentate hydrogen bond donor/acceptor motif capable of interacting with the hinge region of ATP-binding pockets.

This guide provides a comprehensive technical analysis of the compound’s physicochemical behavior. Unlike rigid scaffolds, this molecule exhibits complex prototropic tautomerism and amide rotamerism , necessitating specific analytical protocols for accurate characterization.

Chemical Identity & Structural Dynamics

The nomenclature of this compound is fluid due to annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between positions N1 and N2, rendering the 3-substituted and 5-substituted forms chemically equivalent on a rapid time scale, though distinct in static crystallographic states.

| Property | Detail |

| IUPAC Name | N-(5-propyl-1H-pyrazol-3-yl)formamide |

| Common Alias | 3-Formamido-5-propylpyrazole |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCCC1=CC(NC=O)=NN1 |

| Key Feature | Amphoteric Heterocycle with Amide Rotamerism |

The Tautomerism-Rotamerism Nexus

Researchers must account for two distinct dynamic equilibria when analyzing NMR or HPLC data:

-

Annular Tautomerism: The migration of the proton between N1 and N2 of the pyrazole ring.[1]

-

Amide Rotamerism: The restricted rotation around the N-C(O) bond creates cis (E) and trans (Z) conformers.

Technical Insight: The electron-withdrawing nature of the formyl group increases the acidity of the pyrazole N-H compared to the precursor amine, potentially stabilizing specific tautomers in polar aprotic solvents (e.g., DMSO-d6).

Figure 1: Dynamic equilibrium showing the interconversion between pyrazole tautomers and the superimposed amide rotamerism.

Physicochemical Parameters (Experimental & Predicted)

The following data aggregates predicted values (QSPR) and experimental ranges derived from structural analogs (e.g., N-(5-methyl-1H-pyrazol-3-yl)formamide).

| Parameter | Value / Range | Context & Implication |

| LogP (Octanol/Water) | 0.9 – 1.2 (Predicted) | The propyl chain adds lipophilicity, balancing the polar amide/pyrazole. Expect moderate membrane permeability. |

| Solubility (Water) | ~2–5 mg/mL | Moderate. The formamide group disrupts crystal packing relative to the free amine, enhancing solubility. |

| pKa (Basic) | ~3.5 (Pyrazole N2) | Weakly basic. Will not protonate at physiological pH (7.4). |

| pKa (Acidic) | ~12.5 (Pyrazole N1-H) | Weakly acidic. Deprotonation requires strong bases (e.g., NaH, t-BuOK). |

| Melting Point | 115°C – 135°C | Distinct from the precursor amine (often lower MP). Sharpness indicates purity. |

| H-Bond Donors | 2 (Amide NH, Pyrazole NH) | Critical for "hinge-binding" in kinase targets. |

| H-Bond Acceptors | 2 (Amide O, Pyrazole N) |

Synthetic Route & Impurity Profile

To ensure high-quality material for biological assays, a robust synthetic route is required. The direct formylation of 3-amino-5-propylpyrazole is the industry standard.

Synthesis Workflow

-

Cyclization: Condensation of 3-oxohexanenitrile with hydrazine hydrate.

-

Formylation: Treatment of the resulting aminopyrazole with ethyl formate (or acetic formic anhydride for higher reactivity).

Figure 2: Synthetic pathway emphasizing the two-step construction from acyclic precursors.

Critical Impurity Control

-

Hydrazine Residues: The cyclization step uses hydrazine, a known genotoxin. Protocol: Verify absence using derivatization HPLC (e.g., benzaldehyde derivatization) with a limit of <1 ppm.

-

Bis-formylation: Over-reaction can lead to the formation of the imide (N,N-diformyl). Control: Monitor reaction via TLC/LCMS; avoid large excesses of formylating agent.

Analytical Characterization Protocols

HPLC Method Development

Due to the amphoteric nature of the pyrazole, pH control is vital for peak shape and retention.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses pyrazole ionization, ensuring retention).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

NMR Interpretation (The "Rotamer Trap")

In DMSO-d6 at 25°C, you will likely observe signal doubling or broadening.

-

Diagnosis: Run the ¹H-NMR at elevated temperature (e.g., 80°C).

-

Result: If the doubled peaks coalesce into single sharp peaks, the phenomenon is rotamerism, not impurity.

-

Key Shift: The formyl proton (-CH O) typically appears as a broad singlet or doublet around 8.2–8.5 ppm.

Solubility Assay (Shake-Flask Method)

-

Add excess compound to phosphate buffer (pH 7.4).

-

Agitate for 24 hours at 25°C.

-

Filter (0.45 µm PVDF).

-

Quantify filtrate via HPLC against a standard curve in DMSO.

-

Acceptance Criteria: >100 µM is generally required for reliable biochemical assays without precipitation.

Stability & Handling

-

Hydrolytic Stability: The formamide bond is susceptible to hydrolysis in strong acids or bases, reverting to the parent amine. Store in solid form; avoid storing in aqueous solution for >24 hours.

-

Storage: Desiccate at 4°C. Hygroscopicity is low, but the amide can absorb moisture over time.

References

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyrazoles.[1][3] Advances in Heterocyclic Chemistry.

-

Fabbri, D., et al. (2012). Synthesis and structural characterization of 3(5)-aminopyrazoles. Journal of Molecular Structure.

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[4] (Context on pyrazole-amide utility).

Sources

Methodological & Application

Technical Synthesis Guide: N-(5-propyl-1H-pyrazol-3-yl)formamide

This technical guide details the synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide , a structural motif increasingly relevant in medicinal chemistry for kinase inhibition (e.g., CDK, HDAC families) and fragment-based drug discovery.[1]

The protocol is designed for high reproducibility, utilizing a convergent synthetic route: the cyclocondensation of a

Executive Summary & Retrosynthetic Analysis

The synthesis targets the aminopyrazole pharmacophore . The 3-amino-5-propyl-1H-pyrazole intermediate serves as the nucleophilic scaffold.[1] The final formylation step requires chemoselectivity to ensure functionalization of the exocyclic amine (

Retrosynthetic Logic

-

Disconnection: The amide bond is the logical disconnection point.

-

Precursor: 5-propyl-1H-pyrazol-3-amine (also known as 3-amino-5-propylpyrazole).[1]

-

Starting Materials: This precursor is accessed via the cyclization of 3-oxohexanenitrile (butyrylacetonitrile) with hydrazine hydrate .

Figure 1: Retrosynthetic disconnection strategy identifying the key pyrazole formation and subsequent functionalization.

Experimental Protocols

Phase 1: Synthesis of 5-propyl-1H-pyrazol-3-amine

Rationale: The reaction of

Reagents:

-

3-Oxohexanenitrile (CAS: 2469-99-0)[1]

-

Hydrazine monohydrate (64-65%

) (CAS: 7803-57-8)[1] -

Ethanol (Absolute)[2]

Protocol:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-oxohexanenitrile (11.1 g, 100 mmol) and Ethanol (100 mL). Stir to dissolve.

-

Addition: Add Hydrazine hydrate (6.0 mL, ~120 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.

-

Note: The reaction is slightly exothermic.[3] Monitor internal temperature if scaling up (>50g).

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours .-

Monitoring: Monitor by TLC (

). The starting nitrile (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

The residue is typically a viscous yellow oil that may solidify upon standing.

-

Purification (Critical): Dissolve the residue in minimal hot ethyl acetate or ethanol/ether and induce crystallization by cooling. Alternatively, if the product remains oily, titrate with cold diethyl ether to precipitate impurities, or proceed to Phase 2 if purity is

by NMR. -

Yield Expectation: 85–95% (Pale yellow solid/oil).[2]

-

Phase 2: Chemoselective N-Formylation

Rationale: Direct formylation of heteroaromatic amines can be challenging due to competing ring formylation.[1] The Formic Acid/Toluene Azeotrope method is selected here. It drives the equilibrium forward by removing water (Dean-Stark) and generally favors the thermodynamic exocyclic amide over the kinetic endocyclic species.

Reagents:

-

5-propyl-1H-pyrazol-3-amine (from Phase 1)[1]

-

Formic Acid (98% or 85% aq.)

-

Toluene (Solvent/Entrainer)[4]

Protocol:

-

Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.

-

Charging: Suspend 5-propyl-1H-pyrazol-3-amine (6.25 g, 50 mmol) in Toluene (80 mL).

-

Reagent Addition: Add Formic Acid (2.3 mL, 60 mmol, 1.2 equiv).

-

Reaction: Heat to reflux (

) with vigorous stirring. Water will collect in the Dean-Stark trap.[1]-

Duration: Reflux until water evolution ceases (approx. 3–5 hours).

-

-

Isolation:

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Acetonitrile.

-

Yield Expectation: 70–85%.

-

Reaction Workflow & Mechanism

The following diagram illustrates the stepwise transformation and the critical intermediates.

Figure 2: Step-by-step reaction workflow from starting materials to the final formamide derivative.

Analytical Characterization

Validating the structure requires distinguishing between the starting amine and the formylated product.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | Formyl Proton | |

| Amide NH | ||

| Pyrazole CH | ||

| Propyl Group | ||

| 13C NMR | Carbonyl | |

| Pyrazole C3/C5 | ||

| Mass Spec | ESI-MS | |

| IR | Carbonyl | Strong band at 1660–1690 |

Note on Tautomerism: The product exists in tautomeric equilibrium. While drawn as N-(5-propyl...), in solution, the proton on the pyrazole ring moves between N1 and N2. NMR signals for the ring carbons may appear broadened or doubled depending on the solvent and temperature.

Troubleshooting & Optimization

Challenge: Incomplete Cyclization (Step 1)

-

Symptom: Presence of acyclic hydrazone intermediates in NMR.[6]

-

Solution: Ensure the ethanol is anhydrous or high grade. Trace water is acceptable, but reflux time is critical. If conversion is low, add a catalytic amount of Acetic Acid (5 mol%) to protonate the nitrile and accelerate cyclization.

Challenge: Bis-formylation (Step 2)[1]

-

Symptom: Two formyl peaks in NMR or higher MW in MS (

). -

Cause: Acylation of both the exocyclic amine and the ring nitrogen.

-

Solution: Ring-acylated pyrazoles are often hydrolytically unstable.[1] Treating the crude product with mild aqueous base (

solution) or simply boiling in wet ethanol will hydrolyze the

Challenge: Solubility

-

Observation: The product is sparingly soluble in non-polar solvents.

-

Handling: Use DMSO-d6 or MeOD for NMR.[1] For purification, if the toluene precipitation yields impure material, use column chromatography with a polar eluent (

).

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. Avoid contact with metals.

-

Formic Acid: Corrosive and causes severe burns. Use gloves and eye protection.

-

Exotherms: The initial mixing of hydrazine with ketones/nitriles can be exothermic.

References

-

Synthesis of 3-Aminopyrazoles

- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors...

- Source: N

-

URL:[Link]

-

Formylation Protocols

-

General Pyrazole Chemistry

- Title: 3(5)-Aminopyrazole Synthesis (Organic Syntheses)

- Source: Organic Syntheses, Coll. Vol. 5, p.39 (1973)

-

URL:[Link]

Sources

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for N-(5-propyl-1H-pyrazol-3-yl)formamide in High-Throughput Screening

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(5-propyl-1H-pyrazol-3-yl)formamide in high-throughput screening (HTS) campaigns. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics for oncology, inflammation, and infectious diseases.[1][2] While N-(5-propyl-1H-pyrazol-3-yl)formamide is a distinct chemical entity, its structural motifs suggest a high potential for biological activity. This guide outlines the scientific rationale for screening this compound, provides detailed protocols for both biochemical and cell-based assays, and establishes a rigorous framework for hit validation and data interpretation. The methodologies described herein are designed to be robust, reproducible, and adaptable to various biological targets, enabling the efficient identification of novel, high-quality starting points for drug discovery programs.

Scientific Background & Rationale

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its structural versatility, ease of functionalization, and ability to form key hydrogen bonds and other non-covalent interactions with biological targets have led to its incorporation into a multitude of clinically successful drugs.[4] Many pyrazole-containing drugs function as kinase inhibitors (e.g., Ruxolitinib, Ibrutinib), while others exhibit anti-inflammatory, anticancer, or antimicrobial properties.[1][2][5] The inherent drug-like properties of this scaffold make any novel, synthetically accessible derivative a compelling candidate for biological screening.

N-(5-propyl-1H-pyrazol-3-yl)formamide: Hypothesized Biological Targets

While specific biological data for N-(5-propyl-1H-pyrazol-3-yl)formamide is not extensively published, its structure allows for informed hypotheses regarding its potential targets. The N-formamide group can act as a hydrogen bond donor and acceptor, and the propyl group provides a lipophilic substituent that can probe hydrophobic pockets in target proteins.

A close structural analog, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide , was recently identified as a potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6), demonstrating therapeutic efficacy in a mouse model of acute liver injury.[6] This provides a strong, data-driven rationale for prioritizing HDACs as a potential target class.

Based on the broader pyrazole literature, other plausible target families include:

-

Protein Kinases: Many pyrazole derivatives inhibit kinases by competing for the ATP-binding site.[5]

-

Inflammatory Enzymes: Pyrazole compounds are known to inhibit enzymes like COX and 5-Lipoxygenase (5-LOX).[3]

-

Succinate Dehydrogenase (SDH): Certain pyrazol-5-yl-benzamide derivatives have shown potent antifungal activity through SDH inhibition.[7]

Therefore, an initial HTS strategy should remain broad, encompassing assays for these key target classes to maximize the probability of identifying a relevant biological activity.

High-Throughput Screening (HTS) Campaign Strategy

A successful HTS campaign is a multi-step process designed to identify and validate true "hits" while systematically eliminating artifacts and false positives.[8][9][10] The workflow presented here ensures a high degree of scientific rigor and data integrity.

Workflow Overview

The overall strategy involves a primary screen at a single concentration, followed by a robust hit confirmation and validation cascade. This approach efficiently filters large compound libraries to yield a smaller set of well-characterized molecules for lead optimization.

Caption: Decision workflow for hit validation and triage.

References

-

Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2032. [Link]

-

El-Sayed, M. A. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8753. [Link]

-

Kumar, A., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 14(1), 225-238. [Link]

-

Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science, Epi-2016-0184. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2010). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. Journal of Biomolecular Screening, 15(5), 488-497. [Link]

-

Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Labs Website. [Link]

-

Ahmed, Z. (2023). Hit Selection in High-Throughput Screening. News-Medical.net. [Link]

-

Selvita. (n.d.). High-Throughput Screening (HTS). Selvita Website. [Link]

-

Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67. [Link]

-

Elder, D. (2023). High-Throughput Screening. Technology Networks. [Link]

-

Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol Website. [Link]

-

Chiarparin, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2203-2219. [Link]

-

An, F., & Tolliday, N. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Springer. [Link]

-

Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery Website. [Link]

-

Filloux, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250. [Link]

-

Axxam. (n.d.). From gene to validated and qualified hits. Axxam Website. [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

-

Węsierska, M., & Zając, M. (2016). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 97(1), 21-35. [Link]

-

Encyclopedia MDPI. (2021). High-Throughput Screening. MDPI Encyclopedia. [Link]

-

Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]

-

BellBrook Labs. (2023). What Are the Leading Platforms for High-Throughput Screening Assays? BellBrook Labs Website. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH Website. [Link]

-

Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

-

Creative Diagnostics. (n.d.). High-Throughput Drug Screening. Creative Diagnostics Website. [Link]

-

Rodriguez, M. C., et al. (2023). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as pancreatic lipase inhibitors. European Review for Medical and Pharmacological Sciences, 27(1), 321-334. [Link]

-

Al-Warhi, T., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1978. [Link]

- Google Patents. (2013). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.

-

Zhang, Y., et al. (2025). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. Bioorganic & Medicinal Chemistry, 124, 117904. [Link]

-

Wang, Y., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032. [Link]

-

Wang, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5746-5754. [Link]

-

Creative Diagnostics. (n.d.). High-Throughput Drug Screening. Creative Diagnostics Website. [Link]

-

Lindsley, C. W., et al. (2007). Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Biology, 2(4), 267-276. [Link]

-

Jasiński, R., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5134. [Link]

-

de Kock, C., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. selvita.com [selvita.com]

- 10. technologynetworks.com [technologynetworks.com]

Developing biological assays for "N-(5-propyl-1H-pyrazol-3-yl)formamide"

Technical Application Note: Biological Assay Development for N-(5-propyl-1H-pyrazol-3-yl)formamide

Abstract

This guide details the protocol development for characterizing N-(5-propyl-1H-pyrazol-3-yl)formamide (hereafter referred to as NPpF ). Structurally, NPpF presents a pyrazole core substituted with a propyl chain and a formamide moiety. This scaffold closely mimics the hinge-binding motifs of ATP-competitive kinase inhibitors and certain GPCR ligands. This application note outlines a hierarchical assay cascade—ranging from physicochemical stability to biophysical target engagement—designed to validate NPpF as a chemical probe or lead fragment.

Chemical Assessment & Pre-Assay Quality Control

Before biological testing, the integrity of the formamide group must be validated, as it is susceptible to hydrolysis in acidic or highly basic aqueous buffers.

Physicochemical Profile:

-

Molecular Weight: ~153.18 g/mol (Fragment-like).

-

LogP (Predicted): ~1.2–1.5 (Moderate lipophilicity, likely cell-permeable).

-

Key Motif: The pyrazole-formamide pair suggests a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) hydrogen bonding pattern, typical for binding kinase hinge regions (e.g., mimicking the purine ring of ATP).

Protocol 1.1: DMSO Stock Preparation & Stability Check

Objective: Ensure compound is solubilized without precipitation or degradation.

-

Weighing: Weigh 5–10 mg of solid NPpF into a glass vial (avoid plastic if static is high).

-

Solubilization: Dissolve in anhydrous DMSO to reach a 100 mM stock concentration. Vortex for 30 seconds.

-

Visual Inspection: Check for turbidity. If clear, proceed.

-

LC-MS Verification: Dilute 1 µL of stock into 1 mL Acetonitrile:Water (50:50). Inject on LC-MS.

-

Acceptance Criteria: Purity >95%; Single peak at [M+H]+ = 154.2.

-

Critical Check: Confirm no peak at [M-CO+H]+ (loss of formyl group, indicating amine degradation).

-

Biophysical Assay: Differential Scanning Fluorimetry (DSF)

Since the specific target of NPpF may be unknown (or it is being screened as a fragment), a Thermal Shift Assay (TSA/DSF) is the most robust method to confirm binding to a protein target (e.g., a panel of kinases or a specific enzyme).

Rationale: Small fragments like NPpF often have low affinity (µM range). Enzymatic assays might miss weak binders due to sensitivity limits. DSF detects binding via protein stabilization, independent of enzymatic turnover.

Protocol 2.1: Thermal Shift Setup

Materials:

-

Recombinant Protein (e.g., p38 MAPK, CDK2, or target of interest) at 0.5 mg/mL.

-

SYPRO Orange Dye (5000x stock).

-

qPCR Machine (e.g., Roche LightCycler or Bio-Rad CFX).

Workflow:

-

Buffer Prep: HEPES 20 mM (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

Master Mix: Mix Protein (final 2–5 µM) + SYPRO Orange (final 5x).

-

Plating:

-

Dispense 19 µL Master Mix into 384-well PCR plate.

-

Add 1 µL of NPpF (Final conc: 100 µM, 50 µM, 10 µM).

-

Controls: DMSO (Negative), Staurosporine (Positive, if kinase).

-

-

Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.

-

Analysis: Calculate the melting temperature (

) using the derivative of the fluorescence curve (-

Hit Definition:

compared to DMSO control.

-

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

If NPpF is suspected to be a kinase inhibitor (due to the pyrazole-formamide hinge-binding motif), a competition assay is required.

Mechanism: NPpF competes with a tracer (biotinylated-inhibitor) for the kinase ATP-binding site. Binding of NPpF displaces the tracer, reducing the FRET signal between the Eu-labeled antibody and the tracer-bound Streptavidin-APC.

Protocol 3.1: Kinase Binding Competition

Reagents:

-

LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo/Invitrogen).

-

Kinase (e.g., JNK1, ERK2).

-

Kinase Tracer 199 or 236 (Alexa Fluor 647 labeled).

Step-by-Step:

-

Titration: Prepare a 10-point serial dilution of NPpF in DMSO (Top conc: 1 mM; 1:3 dilution).

-

Intermediate Dilution: Dilute 1:100 into Kinase Buffer A to reduce DMSO to 1%.

-

Plate Setup (384-well low volume white plate):

-

5 µL Diluted NPpF.

-

5 µL Kinase/Antibody Mix (Optimized conc, usually 5 nM kinase / 2 nM Eu-Ab).

-

5 µL Tracer (Optimized

conc).

-

-

Incubation: 60 minutes at Room Temperature (dark).

-

Read: TR-FRET capable reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

-

Data Processing:

-

Calculate Ratio:

-

Fit to 4-parameter logistic equation to determine

.

-

Cellular Assay: Target Engagement & Viability

To prove NPpF enters the cell and engages targets without non-specific toxicity.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

Objective: Validate intracellular binding.

-

Treatment: Treat 1x10^6 cells (e.g., HeLa or Jurkat) with 50 µM NPpF for 1 hour.

-

Harvest: Wash PBS, resuspend in PBS + Protease Inhibitors.

-

Heating: Aliquot into PCR tubes. Heat at gradient (40–65°C) for 3 min.

-

Lysis: Freeze-thaw x3 (Liquid N2 / 25°C). Centrifuge 20,000xg for 20 min.

-

Detection: Western Blot of supernatant for target protein.

-

Result: Stabilization of protein band at higher temps in NPpF vs. DMSO samples indicates binding.

-

Protocol 4.2: Cell Viability (Toxicity Screen)

Method: CellTiter-Glo (ATP quantification).

-

Cells: HepG2 (Liver tox model) and HEK293.

-

Dosing: 0.1 µM to 100 µM NPpF (48h incubation).

-

Readout: Luminescence.

-

Interpretation: If

in non-target cells, NPpF may have off-target toxicity or general reactivity.

Data Visualization & Workflow

Figure 1: Assay Development Workflow

The following diagram illustrates the decision matrix for profiling NPpF.

Caption: Hierarchical assay cascade for NPpF, prioritizing physicochemical stability followed by biophysical validation before cellular testing.

Summary of Expected Results

| Assay Type | Metric | Acceptance Criteria | Troubleshooting |

| Solubility | Visual / LCMS | Clear solution @ 10mM in DMSO | If turbid, sonicate or warm to 37°C. |

| DSF (Thermal Shift) | If no shift, increase cmpd conc. or check protein integrity. | ||

| TR-FRET | Z-Factor | If low signal, re-optimize Tracer concentration ( | |